BI 2545-Bio-X
CAS No.: 2162961-71-7
Cat. No.: VC0521132
Molecular Formula: C23H19F6N5O3
Molecular Weight: 527.4274
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2162961-71-7 |
---|---|
Molecular Formula | C23H19F6N5O3 |
Molecular Weight | 527.4274 |
Standard InChI | InChI=1S/C23H26F6N5O3/c24-22(25,26)13-3-11(4-14(6-13)23(27,28)29)10-37-21(36)34-8-16-15(17(16)9-34)7-30-20(35)12-1-2-18-19(5-12)32-33-31-18/h3-4,6,12,16-19,31-33H,1-2,5,7-10H2,(H,30,35)/t12?,16-,17+,18?,19? |
Standard InChI Key | ZDOBSAPHUUUOHX-BJWYYQGGSA-N |
SMILES | C1CC2C(CC1C(=O)NC[C]3C4C3CN(C4)C(=O)OCC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F)NNN2 |
Appearance | Solid powder |
Introduction
Chemical Identity and Structure
BI 2545-Bio-X (CAS: 2162961-71-7) is a synthetic small molecule with the molecular formula C23H26F6N5O3 and a molecular weight of 534.5 g/mol . The compound features a unique structure that includes bis-trifluoromethyl residues combined with a benzotriazole group that serves as a zinc-binding moiety. This particular structural arrangement contributes significantly to its high potency and favorable metabolic stability .
The compound was developed as an optimization of the previously known ATX inhibitor PF-8380, with substantial improvements in potency, pharmacokinetics, and safety profiles . X-ray crystallography has confirmed its binding mode to the Autotaxin enzyme, showing that it binds in a similar manner to PF-8380 but with optimized space filling of the hydrophobic pocket due to its two trifluoromethyl groups .
Key Physical and Chemical Properties
The compound demonstrates excellent stability in human liver microsomes and moderate stability in rat liver microsomes . It also exhibits high Caco-2 permeability with low efflux, contributing to its favorable pharmacokinetic profile .
Mechanism of Action
BI 2545-Bio-X functions primarily as an inhibitor of Autotaxin, an enzyme that catalyzes the hydrolysis of lysophosphatidylcholine to produce lysophosphatidic acid (LPA) . LPA is a bioactive lipid mediator implicated in various pathological conditions, including inflammation, cancer, and fibrotic diseases such as idiopathic pulmonary fibrosis .
By inhibiting ATX, BI 2545-Bio-X effectively reduces the production of LPA, thereby modulating various downstream signaling pathways involved in disease progression . Crystal structure analysis has revealed that the compound binds to ATX in a similar manner to PF-8380, with its benzotriazole ring coordinating with the zinc ion in the active site of the enzyme .
Selectivity Profile
The selectivity of BI 2545-Bio-X has been thoroughly investigated through screening against a broad panel of in vitro pharmacology assays. At a concentration of 10 μM (approximately 4500-fold its IC50 for ATX), the compound showed limited cross-reactivity with only four targets :
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5-HT2a (55% inhibition)
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L-type Calcium channel (80% inhibition)
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Na+ channel site 2 (66% inhibition)
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Norepinephrine transporter (61% inhibition)
This selective profile confirms the compound's specificity for ATX and supports its suitability as a tool compound for ATX inhibition studies .
Pharmacokinetic Properties
BI 2545-Bio-X demonstrates favorable pharmacokinetic properties that enhance its utility both as a research tool and as a potential therapeutic candidate. In vivo rat pharmacokinetic studies have revealed the following properties:
Key Pharmacokinetic Parameters
Table 1: Pharmacokinetic Parameters of BI 2545-Bio-X in Rats
Parameter | Value |
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Dose-normalized AUC (nM·h) | 2320 (IV), 675 (PO) |
Clearance (% QH) | 10 |
Vss (L·kg-1) | 0.9 |
Dose-normalized Cmax (nM) | 149 |
Tmax (h) | 1.7 |
t1/2 (h) | 1.8 (IV), 3.4 (PO) |
Bioavailability (%) | 30 |
Note: QH represents normalized clearance based on liver blood flow; Vss is volume of distribution at steady state; Cmax is maximal concentration; Tmax is time point at Cmax; t1/2 is half-life .
The compound exhibits low clearance in vivo in rats, with good oral exposure following oral dosing. These pharmacokinetic properties contribute significantly to its sustained efficacy in reducing LPA levels in vivo .
In Vitro and In Vivo Efficacy
BI 2545-Bio-X has demonstrated remarkable potency in both in vitro and in vivo assays, establishing it as a highly effective ATX inhibitor.
In Vitro Potency
The compound exhibits single-digit nanomolar potency against ATX, with an IC50 value of approximately 2.2 nM (calculated from the stated 4500-fold ratio at 10 μM) . This high potency translates well into functional assays, including good activity in human whole blood assays, indicating its potential effectiveness in physiological conditions .
In Vivo Efficacy in Reducing LPA Levels
One of the most significant findings regarding BI 2545-Bio-X is its remarkable ability to reduce LPA levels in vivo. Following oral administration to rats, the compound reduced the sum of plasma LPA species by up to 90%, demonstrating high and sustained in vivo efficacy . This level of LPA reduction is notably higher compared to the earlier ATX inhibitor PF-8380, highlighting the improved potency of BI 2545-Bio-X .
Synthetic Methods
The synthesis of BI 2545-Bio-X involves a multi-step process similar to that described for related ATX inhibitors. A representative synthesis pathway involves :
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Coupling of a Boc-protected primary amine with appropriate carboxylic acid
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Acidic deprotection of the Boc group
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Reaction with the appropriate benzonitrile derivative to form the final structure
The specific synthesis of BI 2545-Bio-X would involve similar reactions tailored to its unique structural features, particularly incorporating the bis-trifluoromethyl and benzotriazole moieties that are critical for its activity .
Comparative Advantages
BI 2545-Bio-X represents a significant advancement over previous ATX inhibitors such as PF-8380. Key advantages include:
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Higher potency in inhibiting ATX (single-digit nanomolar IC50)
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Improved pharmacokinetic profile with lower clearance
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Greater reduction of LPA levels in vivo (up to 90%)
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High selectivity with minimal off-target effects
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Good oral bioavailability
These improvements make BI 2545-Bio-X a superior tool compound for studying ATX inhibition and a more promising candidate for therapeutic development .
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